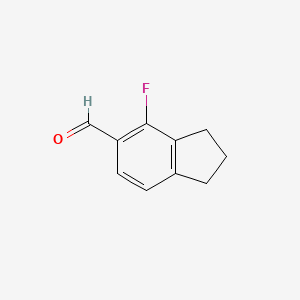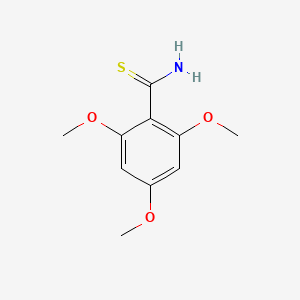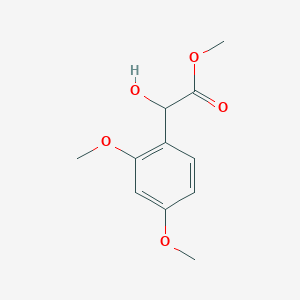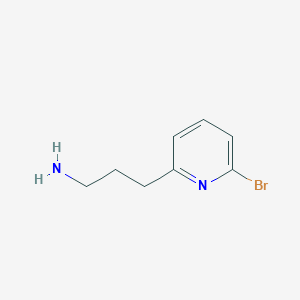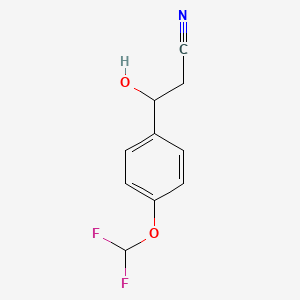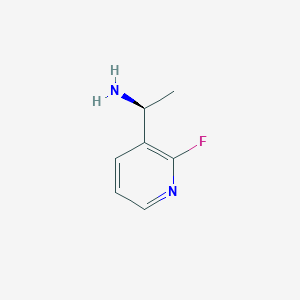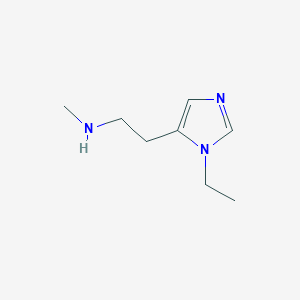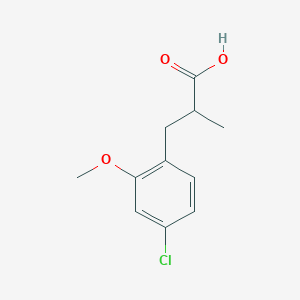![molecular formula C13H20N2O4 B15321633 4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring and a butynoic acid moiety. This compound is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperazine.
Alkyne Addition: The Boc-protected piperazine is then reacted with an appropriate alkyne derivative under conditions that facilitate the formation of the but-2-ynoic acid moiety. This step often involves the use of palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of production.
化学反应分析
Types of Reactions
4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine ring or the but-2-ynoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
科学研究应用
4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be linked to biomolecules for various studies.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid involves its interaction with molecular targets through its functional groups. The piperazine ring can engage in hydrogen bonding and electrostatic interactions, while the but-2-ynoic acid moiety can participate in covalent bonding with nucleophiles. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical research.
相似化合物的比较
Similar Compounds
- 4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}benzoic acid
- 4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propanoic acid
Uniqueness
Compared to similar compounds, 4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoic acid is unique due to its but-2-ynoic acid moiety, which imparts distinct reactivity and potential biological activity. This structural feature allows for a broader range of chemical modifications and applications in various fields of research.
属性
分子式 |
C13H20N2O4 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]but-2-ynoic acid |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15-9-7-14(8-10-15)6-4-5-11(16)17/h6-10H2,1-3H3,(H,16,17) |
InChI 键 |
SLGLWSTYOSBJFX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


